molecular formula C11H12BrNO2 B12638676 2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-

2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-

Katalognummer: B12638676
Molekulargewicht: 270.12 g/mol
InChI-Schlüssel: VELMPAPQIVOARG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)- is an organic compound with a complex structure It is characterized by the presence of a butenoic acid backbone with a bromophenyl amino group and a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)- typically involves the reaction of 2-bromophenylamine with methyl 2-butenoate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and in the development of new industrial processes.

Wirkmechanismus

The mechanism of action of 2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)- involves its interaction with specific molecular targets. The bromophenyl amino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Butenoic acid, 3-methyl-, methyl ester: This compound has a similar butenoic acid backbone but lacks the bromophenyl amino group.

    2-Butenoic acid, 3-[(phenylmethyl)amino]-, methyl ester, (2Z)-: This compound has a phenylmethyl amino group instead of a bromophenyl amino group.

Uniqueness

The presence of the bromophenyl amino group in 2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)- imparts unique chemical properties and reactivity compared to similar compounds. This makes it particularly valuable in specific research and industrial applications.

Eigenschaften

Molekularformel

C11H12BrNO2

Molekulargewicht

270.12 g/mol

IUPAC-Name

methyl 3-(2-bromoanilino)but-2-enoate

InChI

InChI=1S/C11H12BrNO2/c1-8(7-11(14)15-2)13-10-6-4-3-5-9(10)12/h3-7,13H,1-2H3

InChI-Schlüssel

VELMPAPQIVOARG-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)OC)NC1=CC=CC=C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.